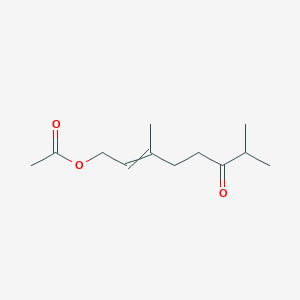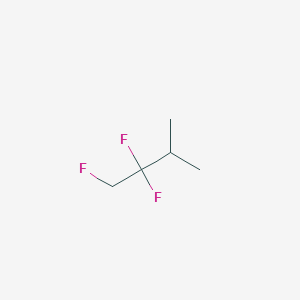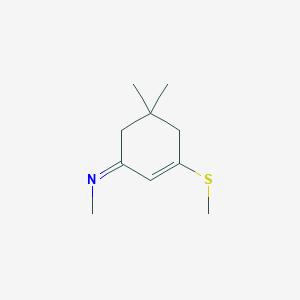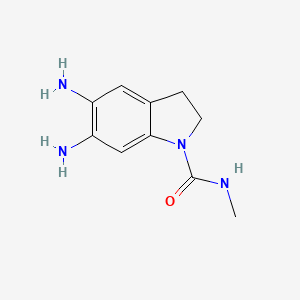![molecular formula C11H14O2S B14384395 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 88235-30-7](/img/structure/B14384395.png)
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C11H14O2S It is a derivative of benzene, characterized by the presence of two methoxy groups and a methylsulfanyl group attached to an ethenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and a suitable methylsulfanyl-containing reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes, including:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Parameters: Industrial production focuses on optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Purification Techniques: Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the final product.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Various substituted derivatives can be obtained through substitution reactions.
科学的研究の応用
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Binding Interactions: The presence of methoxy and methylsulfanyl groups influences its binding interactions with target molecules.
類似化合物との比較
Similar Compounds
1,2-Dimethoxybenzene: A simpler derivative with only methoxy groups.
1,2-Dimethoxy-4-vinylbenzene: Lacks the methylsulfanyl group.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: Contains a different side chain.
Uniqueness
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
88235-30-7 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC名 |
1,2-dimethoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-12-10-5-4-9(6-7-14-3)8-11(10)13-2/h4-8H,1-3H3 |
InChIキー |
GYAOILJAQGXZEI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CSC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)



phosphanium perchlorate](/img/structure/B14384328.png)


![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)



